N-(5-(3-(イソプロピルスルホニル)フェニル)-1,3,4-オキサジアゾール-2-イル)ベンゾ[d][1,3]ジオキソール-5-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C19H17N3O6S and its molecular weight is 415.42. The purity is usually 95%.
BenchChem offers high-quality N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
抗腫瘍および細胞毒性活性
この化合物の構造は、潜在的な抗腫瘍および細胞毒性効果を示唆しています。チアゾール誘導体は、癌細胞の増殖を阻害する能力について研究されてきました。 例えば、Gulsory と Guzeldemirci は、前立腺癌細胞に対して強力な細胞毒性を示す[6-(4-ブロモフェニル)イミダゾ[2,1-b]チアゾール-3-イル]酢酸アリリデンヒドラジドを合成しました 。さらなる研究では、この化合物の他の腫瘍タイプに対する有効性を調べることもできます。
ALK/EGFR デュアルキナーゼ阻害
デュアルキナーゼ阻害剤は、非小細胞肺癌(NSCLC)における薬剤耐性を克服するために重要な役割を果たします。 N-(5-((5-クロロ-4-((2-(イソプロピルスルホニル)フェニル)アミノ)ピリミジン-2-イル)アミノ)-4-メトキシ-2-(4-メチル-1,4-ジアゼパン-1-イル)フェニル)アクリルアミドは、NSCLCにおけるさまざまなALK/EGFR関連の薬剤耐性変異体克服に役立つ強力なALK/EGFRデュアルキナーゼ阻害剤として同定されています 。そのユニークな構造は、より効果的な標的療法の設計に関する洞察を提供する可能性があります。
DNA損傷応答調節
DNA損傷応答(DDR)は、放射線療法やDNA損傷化学療法の有効性に影響を与えるため、癌治療に不可欠です。 本研究対象の分子のような化合物の合理的な設計により、DDR調節を強化し、治療結果を改善できる可能性があります .
その他の潜在的な用途
上記は特定の用途を強調していますが、その他の潜在的な用途を探求することが重要です。 チアゾール誘導体は、抗酸化剤、鎮痛剤、抗炎症剤、抗菌剤、抗真菌剤、抗ウイルス剤、利尿剤、神経保護剤として研究されてきました 。さらなる研究により、追加のユニークな用途が見つかる可能性があります。
生化学分析
Biochemical Properties
It has been shown that carboxamide containing compounds like this one have demonstrated anticancer activity
Cellular Effects
In cellular studies, N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide has shown potent anticancer activity against Hep3B cancer cell line . It has been observed to reduce Hep3B secretions of α-fetoprotein (α-FP), indicating its influence on cell function .
Molecular Mechanism
It has been suggested that it may induce arrest in the G2-M phase of the cell cycle, similar to the activity of doxorubicin .
生物活性
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, pharmacological effects, and therapeutic potential.
Chemical Structure
The compound features a complex structure comprising an oxadiazole ring and a benzo[d][1,3]dioxole moiety. The presence of the isopropylsulfonyl group is believed to enhance its biological activity by modulating interactions with biological targets.
Research indicates that compounds containing oxadiazole rings exhibit diverse biological activities, including anti-inflammatory and anticancer effects. The specific mechanisms of action for N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide may involve:
- Inhibition of Enzymatic Activity : Similar oxadiazoles have been shown to inhibit various enzymes involved in disease pathways.
- Modulation of Signaling Pathways : The compound may interact with signaling pathways such as the Wnt pathway, which is critical in cancer progression and development.
Pharmacological Effects
Several studies have reported on the pharmacological effects of related compounds. For instance:
- Anticancer Activity : Compounds similar to N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide have demonstrated significant cytotoxicity against various cancer cell lines. This activity is often attributed to their ability to induce apoptosis and inhibit cell proliferation.
- Anti-inflammatory Properties : The presence of sulfonyl groups can enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
A key study investigated the effects of oxadiazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cells (MCF-7), suggesting strong anticancer potential.
Compound Name | IC50 (µM) | Cell Line | Mechanism of Action |
---|---|---|---|
Compound A | 5.2 | MCF-7 | Apoptosis induction |
Compound B | 8.7 | HeLa | Cell cycle arrest |
N-(5-(3-(isopropylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide | TBD | TBD | TBD |
Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of oxadiazole derivatives to enhance their efficacy and reduce toxicity. For example:
- Structure-Activity Relationship (SAR) : Modifications to the oxadiazole ring structure were shown to significantly alter biological activity. Substituents at specific positions can enhance binding affinity to target proteins.
- In Vivo Studies : Animal models have demonstrated that certain derivatives exhibit favorable pharmacokinetic profiles, including good oral bioavailability and significant plasma concentrations post-administration.
特性
IUPAC Name |
N-[5-(3-propan-2-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6S/c1-11(2)29(24,25)14-5-3-4-13(8-14)18-21-22-19(28-18)20-17(23)12-6-7-15-16(9-12)27-10-26-15/h3-9,11H,10H2,1-2H3,(H,20,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSTULJRTRRLLSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。